molecular formula C32H26BrN3O4 B2869630 N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide CAS No. 1796911-78-8

N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide

Cat. No. B2869630
CAS RN: 1796911-78-8
M. Wt: 596.481
InChI Key: UOBRQHGUMZDDOR-UHFFFAOYSA-N
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Description

N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide is a useful research compound. Its molecular formula is C32H26BrN3O4 and its molecular weight is 596.481. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

One study detailed the synthesis and chemistry of a compound with broad-spectrum antitumor activity, highlighting the interaction of diazo compounds and isocyanates to produce derivatives with therapeutic potential. The research emphasizes the prodrug concept, where modifications enhance therapeutic efficacy against leukemia models, suggesting a pathway for developing anticancer strategies using structurally complex compounds (Stevens et al., 1984).

Novel Triazenes from Cyclic Aminals

Another study focused on the synthesis of novel triazenes through the reaction of cyclic aminals with diazonium salts, leading to compounds with potential biological activity. This research demonstrates the versatility of diazonium chemistry in creating structurally diverse compounds, which could be relevant for designing new therapeutic agents (Rivera & González-Salas, 2010).

Vasopressin V2 Receptor Antagonists

A study on the synthesis of nonpeptide vasopressin V2 receptor antagonists showcases the potential of complex organic compounds in modulating hormone receptors. The research highlights the discovery of compounds with significant diuretic effects, opening avenues for treating conditions like hyponatremia (Ohkawa et al., 1999).

Bicyclic and Tricyclic Compounds

Investigations into the synthesis of bicyclic and tricyclic compounds through reactions involving diazonium salts or diazo compounds have been documented. These studies explore the creation of complex molecular architectures, potentially useful in materials science and as pharmacophores in drug development (Peori, Vaughan, & Hooper, 1998).

properties

IUPAC Name

N-[1-[2-(2-bromophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26BrN3O4/c1-40-23-13-9-10-21(18-23)19-29(38)34-31-32(39)36(20-28(37)24-14-5-7-16-26(24)33)27-17-8-6-15-25(27)30(35-31)22-11-3-2-4-12-22/h2-18,31H,19-20H2,1H3,(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBRQHGUMZDDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide

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